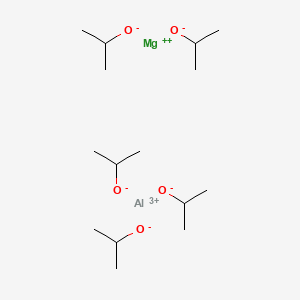

aluminum;magnesium;propan-2-olate

Overview

Description

Aluminum magnesium isopropoxide is a compound used in various applications, particularly in the field of chemistry . It is a metal-organic compound that consists of an aluminum atom bonded with three isopropoxide ligands . This colorless solid is a useful reagent in organic synthesis .

Synthesis Analysis

Aluminum magnesium isopropoxide can be synthesized by the reaction between isopropyl alcohol and aluminum metal, or aluminum trichloride . The procedure entails heating a mixture of aluminum, isopropyl alcohol, with a small amount of mercuric chloride . The process occurs via the formation of an amalgam of the aluminum . A catalytic amount of iodine is sometimes added to initiate the reaction .

Molecular Structure Analysis

The molecular formula of Aluminum magnesium isopropoxide is C24H56Al2MgO8 . The unique central Al is octahedral, and three other Al centers adopt tetrahedral geometry .

Chemical Reactions Analysis

Aluminum magnesium isopropoxide readily hydrolyzes to give an alcohol and a mixture of magnesium aluminum hydroxides on the molecular level . Subsequent heat treatment of the hydroxide mixture leads to the formation of MAS powders .

Physical and Chemical Properties Analysis

Aluminum magnesium isopropoxide is a white solid with a molar mass of 204.246 g·mol−1 . It has a density of 1.035 g cm−3 . It decomposes in water but has poor solubility in isopropanol .

Scientific Research Applications

Synthesis of Mg-Al Double Alkoxides

Mg-Al double alkoxides, including isopropoxides, are synthesized for preparing high-purity magnesium aluminum spinel (MgAl₂O₄) powder. This spinel powder serves as a catalyst in chemical reactions and holds broad development prospects due to its high purity and utility in catalysis (Shen Guo-liang & Dong You-jia, 2012).

Corrosion Resistance Improvement

Aluminum isopropoxide is used to fabricate ceramic coatings on magnesium alloys through cathode plasma electrolytic deposition, significantly enhancing corrosion resistance. This application is critical in extending the lifespan of magnesium alloys in corrosive environments, such as in automotive and aerospace industries (Ru Ji et al., 2018).

Development of Lightweight Metals

Aluminum and magnesium alloys, crucial for automotive applications due to their lightweight properties, are optimized through texture engineering. Intelligent processing and alloying, including the use of aluminum magnesium isopropoxide, help achieve superior strength and ductility in these alloys (J. Hirsch & T. Al-Samman, 2013).

Nanocomposite Material Enhancement

Aluminum magnesium isopropoxide is involved in the development of hybrid metal matrix nanocomposites, which find extensive applications due to their enhanced mechanical properties such as strength, wear resistance, and thermal conductivity. These nanocomposites are particularly relevant in the automobile, aircraft, and military sectors (S. Suresh et al., 2019).

Environmental Remediation

Aluminum magnesium isopropoxide-derived materials, such as magnesium aluminate nanoparticles, are explored as adsorbents for environmental remediation. They show promise in water treatment applications, particularly in the adsorption and clean-up of pollutants from water samples (T. Rao et al., 2020).

Mechanism of Action

Target of Action

Aluminum magnesium isopropoxide, also known as magnesium aluminum isopropoxide, is primarily used in the synthesis of magnesium aluminate spinel powders . The primary targets of this compound are the precursor materials in the synthesis process, which undergo chemical reactions to form the desired end product .

Mode of Action

The compound readily hydrolyzes to give an alcohol and a mixture of magnesium aluminum hydroxides on the molecular level . This hydrolysis is a key step in the synthesis process. The hydrolyzed product then undergoes heat treatment, leading to the formation of magnesium aluminate spinel powders .

Biochemical Pathways

The hydrolysis of aluminum magnesium isopropoxide and the subsequent heat treatment form the core of the biochemical pathway involved in the synthesis of magnesium aluminate spinel powders . The conditions of hydrolysis and the heating rate and calcination temperature of the hydroxides significantly influence the particle size and morphology of the resulting powders .

Result of Action

The result of the hydrolysis and subsequent heat treatment of aluminum magnesium isopropoxide is the formation of magnesium aluminate spinel powders . These powders have a range of applications, including the creation of ceramics that are promising optical materials capable of operating in various spectral regions .

Action Environment

The action of aluminum magnesium isopropoxide is influenced by several environmental factors. The conditions of hydrolysis, including the temperature and concentration of the hydrolysate, play a crucial role in the properties of the resulting magnesium aluminate spinel powders . Additionally, the heating rate and calcination temperature during the heat treatment process also significantly affect the outcome .

Safety and Hazards

Aluminum magnesium isopropoxide is considered hazardous . It is a flammable solid that causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided .

Future Directions

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in the synthesis of high-purity alumina precursors . The hydrolysis of Aluminum Magnesium Isopropoxide and the heating rate and calcination temperature of aluminum magnesium hydroxides can influence the particle size and morphology of magnesium aluminate spinel powders .

Molecular Mechanism

The molecular mechanism of Aluminum Magnesium Isopropoxide involves its hydrolysis and subsequent heating and calcination. This process influences the particle size and morphology of magnesium aluminate spinel powders .

Temporal Effects in Laboratory Settings

It is known that the hydrolysis conditions of the compound and the heating rate and calcination temperature of aluminum magnesium hydroxides can influence the properties of magnesium aluminate spinel powders .

Metabolic Pathways

It is known that the compound is used in the synthesis of high-purity alumina precursors .

Transport and Distribution

It is known that the compound is not miscible with water .

Subcellular Localization

It is known that the compound is not miscible with water , suggesting that it may be localized in non-aqueous compartments within the cell.

Properties

IUPAC Name |

aluminum;magnesium;propan-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C3H7O.Al.Mg/c5*1-3(2)4;;/h5*3H,1-2H3;;/q5*-1;+3;+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GREPRXTWWXHFPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Mg+2].[Al+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H35AlMgO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-ethoxyphenyl)-2-methyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B3150606.png)

![N-{2-[(4-fluoroanilino)carbonyl]-3-thienyl}-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3150614.png)

![methyl 5-methyl-2-oxo-1-phenethyl-3-[(Z)-(3,4,5-trimethoxyanilino)methylidene]-1,2-dihydro-3H-pyrrole-4-carboxylate](/img/structure/B3150619.png)

![5-(Methoxymethyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3150627.png)

![1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-, 1-[(4-phenyl-2-thiazolyl)hydrazone]](/img/structure/B3150631.png)

cyclohexyliden]amino}oxy)dioxo-lambda~6~-sulfane](/img/structure/B3150640.png)

![1,1,1,5,5,5-hexafluoro-2,4-pentanedione 2-[N-(4-phenyl-1,3-thiazol-2-yl)hydrazone]](/img/structure/B3150652.png)

![2-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thieno[2,3-b]quinoline](/img/structure/B3150677.png)

![Methyl 2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanylacetate](/img/structure/B3150678.png)